An In-depth Technical Guide to the Synthesis and Characterization of Trimethoprim N-oxide
An In-depth Technical Guide to the Synthesis and Characterization of Trimethoprim N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethoprim, a potent inhibitor of dihydrofolate reductase, is a widely utilized bacteriostatic antibiotic. Its metabolism in vivo leads to the formation of various derivatives, including the N-oxide metabolites, primarily Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide. These metabolites are of significant interest in drug development and toxicology studies. This technical guide provides a comprehensive overview of the chemical synthesis and detailed characterization of Trimethoprim N-oxide. It includes two robust synthesis protocols, thorough characterization methodologies, and quantitative data presented in a clear, tabular format. Furthermore, this guide incorporates detailed experimental workflows and logical relationships visualized through Graphviz diagrams to facilitate a deeper understanding of the processes involved.
Introduction
Trimethoprim (TMP), chemically known as 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine, exerts its antimicrobial action by selectively inhibiting bacterial dihydrofolate reductase, an essential enzyme in the folic acid pathway. The metabolic fate of Trimethoprim in humans and other species involves several biotransformations, with N-oxidation of the pyrimidine (B1678525) ring being a notable pathway, predominantly mediated by cytochrome P450 enzymes, particularly CYP1A2.[1] This process yields two primary isomers: Trimethoprim 1-N-oxide and Trimethoprim 3-N-oxide.
The synthesis and characterization of these metabolites are crucial for a variety of research applications, including:
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Pharmacokinetic and Drug Metabolism Studies: Understanding the formation, distribution, and elimination of metabolites is fundamental to assessing the overall pharmacological profile of a drug.
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Toxicology and Safety Assessment: Evaluating the potential biological activities and toxicities of metabolites is a critical aspect of drug safety evaluation.
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Reference Standard Development: Pure, well-characterized metabolites are essential as analytical reference standards for their quantification in biological matrices.
This guide presents detailed methodologies for the chemical synthesis of Trimethoprim N-oxide and its subsequent characterization using modern analytical techniques.
Synthesis of Trimethoprim N-oxide
The synthesis of Trimethoprim N-oxide can be effectively achieved through the direct oxidation of Trimethoprim. Two reliable methods are presented here: one employing meta-chloroperoxybenzoic acid (m-CPBA) and another utilizing a catalytic system of sodium tungstate (B81510) and hydrogen peroxide.
Experimental Protocol 1: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
This method utilizes the strong oxidizing properties of m-CPBA to introduce an oxygen atom to one of the nitrogen atoms of the pyrimidine ring.
Materials:
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Trimethoprim
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meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade, typically <77%)
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Dichloromethane (B109758) (DCM), anhydrous
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Acetonitrile (B52724), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
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Ethyl acetate (B1210297) (EtOAc)
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Methanol (B129727) (MeOH)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Trimethoprim (1.0 equivalent) in anhydrous dichloromethane (DCM) or acetonitrile.
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Addition of Oxidant: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM dropwise over 30 minutes. The slight excess of m-CPBA ensures complete conversion of the starting material.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:MeOH 9:1 v/v). The formation of the more polar N-oxide product will be indicated by a lower Rf value compared to the starting Trimethoprim.
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Work-up:
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Upon completion of the reaction, cool the mixture to 0 °C to precipitate the byproduct, m-chlorobenzoic acid.
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Add a 10% aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench the excess peroxide. Stir for 30 minutes.
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Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove acidic byproducts) and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in DCM), can be employed to separate the Trimethoprim N-oxide isomers from any unreacted starting material and other impurities.
Experimental Protocol 2: Oxidation with Sodium Tungstate and Hydrogen Peroxide
This method offers a greener alternative to peroxyacid oxidations, using hydrogen peroxide as the oxidant and a catalytic amount of sodium tungstate.
Materials:
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Trimethoprim
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Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
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Hydrogen peroxide (H₂O₂, 30% aqueous solution)
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Methanol (MeOH)
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Water
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve Trimethoprim (1.0 equivalent) in methanol.
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Catalyst Addition: Add a catalytic amount of sodium tungstate dihydrate (e.g., 0.05-0.1 equivalents) to the solution.
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Addition of Oxidant: To the stirred solution, add 30% aqueous hydrogen peroxide (2.0-3.0 equivalents) dropwise at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.
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Work-up:
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After the reaction is complete, cool the mixture to room temperature.
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To decompose the excess hydrogen peroxide, add a small amount of manganese dioxide (MnO₂) or a solution of sodium sulfite until gas evolution ceases.
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Filter the mixture to remove the catalyst and any solids.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.
Characterization of Trimethoprim N-oxide
Thorough characterization is essential to confirm the identity and purity of the synthesized Trimethoprim N-oxide. A combination of spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
HPLC is used to assess the purity of the synthesized compound and to separate the 1-N-oxide and 3-N-oxide isomers. LC-MS provides molecular weight confirmation and fragmentation data for structural elucidation.
Experimental Protocol:
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Chromatographic System: A standard HPLC or UPLC system equipped with a UV detector and coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
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Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
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Flow Rate: 0.4 mL/min.
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Detection: UV detection at a suitable wavelength (e.g., 280 nm) and mass spectrometry in positive electrospray ionization (ESI+) mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of Trimethoprim N-oxide. The chemical shifts of the protons and carbons in the pyrimidine ring will be significantly affected by the N-oxidation.
Experimental Protocol:
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Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
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Data Acquisition: Standard pulse sequences for ¹H and ¹³C{¹H} NMR. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for unambiguous assignment of signals.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the synthesized Trimethoprim N-oxide.
Experimental Protocol:
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Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
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Ionization: Electrospray ionization (ESI) in positive mode.
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Data Analysis: The measured mass of the protonated molecule [M+H]⁺ is compared with the calculated theoretical mass.
Data Presentation
The following tables summarize the key quantitative data for the characterization of Trimethoprim and its N-oxide metabolites.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Trimethoprim | C₁₄H₁₈N₄O₃ | 290.32 |
| Trimethoprim N-oxide | C₁₄H₁₈N₄O₄ | 306.32 |
Table 2: UPLC-MS/MS Parameters for Trimethoprim N-oxide Isomers [1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Trimethoprim 1-N-oxide | 307.1 | 290.1 |
| Trimethoprim 3-N-oxide | 307.1 | 246.1 |
Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Trimethoprim (in DMSO-d₆)
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H | 6.56 | s | 2H |
| Pyrimidine-H | 7.53 | s | 1H |
| -OCH₃ (p) | 3.73 | s | 6H |
| -OCH₃ (m) | 3.62 | s | 3H |
| -CH₂- | 3.53 | s | 2H |
| -NH₂ | 6.14 | br s | 2H |
| -NH₂ | 5.76 | br s | 2H |
Note: The chemical shifts for Trimethoprim N-oxide isomers will differ, particularly for the protons on the pyrimidine ring, due to the electronic effects of the N-oxide group. Specific literature data for the individual isomers is scarce.
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for Trimethoprim (in DMSO-d₆)
| Carbon | Chemical Shift (ppm) |
| C=O | Not Applicable |
| C (aromatic) | 162.3, 158.3, 152.6, 135.9, 107.8, 104.3 |
| C (pyrimidine) | 162.3, 158.3, 107.8 |
| -OCH₃ (p) | 60.1 |
| -OCH₃ (m) | 55.7 |
| -CH₂- | 32.4 |
Note: Similar to the ¹H NMR data, the ¹³C chemical shifts of the pyrimidine ring carbons in the N-oxide isomers are expected to show significant changes.
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Synthesis workflow for Trimethoprim N-oxide.
Caption: Analytical workflow for characterization.
Biological Signaling Pathways
The primary biological pathway associated with Trimethoprim N-oxide is its formation from the parent drug, Trimethoprim. This metabolic conversion is a Phase I drug metabolism reaction catalyzed by cytochrome P450 enzymes.
Caption: Metabolic pathway of Trimethoprim N-oxidation.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of Trimethoprim N-oxide. The presented protocols, data, and workflows are intended to serve as a valuable resource for researchers in drug metabolism, medicinal chemistry, and analytical sciences. The successful synthesis and purification of Trimethoprim N-oxide isomers will enable further investigations into their pharmacological and toxicological profiles, contributing to a more comprehensive understanding of the disposition of Trimethoprim.
